2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylph enyl)acetamide
Description
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole scaffold substituted with a 2-methoxyphenyl group at position 5 and an acetamide moiety linked via a thioether bridge. The acetamide nitrogen is further substituted with a 5-chloro-2-methylphenyl group. The 2-methoxyphenyl substituent may enhance electron-donating properties, while the 5-chloro-2-methylphenyl group contributes to lipophilicity and steric effects, influencing bioavailability and target affinity .
Properties
Molecular Formula |
C18H18ClN5O2S |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-7-8-12(19)9-14(11)21-16(25)10-27-18-23-22-17(24(18)20)13-5-3-4-6-15(13)26-2/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
MOBUAHVGZVQYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The methoxyphenyl group is then introduced via a substitution reaction, followed by the addition of the chloro-methylphenyl group through another substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents may also be used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary primarily in substituents on the triazole ring and the acetamide’s aryl group. These modifications significantly impact pharmacological activity, solubility, and metabolic stability. Below is a detailed comparison:
Structural Analogues and Substituent Effects
Key Findings
Anti-Inflammatory Activity :
- The pyridyl-substituted analog AS111 exhibited superior anti-inflammatory activity (1.28× diclofenac) , while the 2-methoxyphenyl variant (target compound) is hypothesized to have comparable or enhanced activity due to electron-donating methoxy groups stabilizing receptor interactions.
- Chlorophenyl and methylphenyl substituents on the triazole (e.g., ) show moderate activity, suggesting that electron-withdrawing groups (e.g., Cl) may reduce efficacy compared to electron-donating substituents (e.g., OCH₃).
- Pharmacokinetic Properties: Pyridinyl () and methoxy () groups improve aqueous solubility, critical for oral bioavailability.
Antimicrobial Activity :
Structure-Activity Relationship (SAR) Insights
- Triazole Substituents : Electron-donating groups (e.g., 2-OCH₃, 3-CH₃) enhance anti-inflammatory activity, likely by stabilizing hydrogen bonds with COX-2 or interleukin targets .
- Acetamide Aryl Groups : Bulky substituents (e.g., 5-Cl-2-CH₃C₆H₃) improve binding affinity but may reduce solubility. Smaller groups (e.g., 3-OCH₃C₆H₄) balance potency and pharmacokinetics .
Q & A
Q. Table 1: Representative Synthesis Conditions
How can researchers resolve ambiguities in structural elucidation caused by overlapping signals in NMR spectra?
Answer:
Advanced NMR techniques and complementary methods are critical:
- 2D NMR (HSQC, HMBC) : Resolve signal overlap by correlating ¹H-¹³C couplings and long-range connectivity .
- X-ray crystallography : Single-crystal analysis provides unambiguous bond-length/angle data. SHELXL refines structures even with twinned data .
- Mass spectrometry (HRMS) : Confirms molecular formula when isotopic patterns (e.g., Cl, S) are ambiguous .
What methodological approaches are recommended for assessing the compound's bioactivity while accounting for inter-laboratory variability?
Answer:
- Standardized assays : Use established protocols (e.g., MIC for antimicrobial activity; IC₅₀ for cytotoxicity) with positive controls (e.g., ciprofloxacin, doxorubicin) .
- Replicate experiments : Triplicate measurements minimize variability in enzyme inhibition assays .
- Statistical analysis : ANOVA or Student’s t-test identifies significant differences in dose-response curves .
What experimental strategies are effective for studying the compound's mechanism of action in anticancer research?
Answer:
- Molecular docking : Predict binding affinity to targets (e.g., tubulin, topoisomerase II) using AutoDock Vina .
- Enzyme inhibition assays : Measure activity against kinases (e.g., EGFR) via fluorescence-based kits .
- Gene expression profiling : qPCR or RNA sequencing identifies downstream pathways (e.g., apoptosis markers) .
How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Answer:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water) to induce slow crystal growth .
- Twinning mitigation : SHELXL’s TWIN command refines twinned data; detwinning algorithms improve resolution .
- Low-temperature data collection : Reduces thermal motion artifacts, enhancing data quality .
How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
Answer:
- Systematic variation : Synthesize analogs with modified substituents (e.g., methoxy → ethoxy, chloro → fluoro) .
- Computational modeling : DFT calculations predict electronic effects (e.g., Hammett σ values) on reactivity .
- Bioactivity clustering : Group compounds by EC₅₀ values to identify critical substituents .
Q. Table 2: SAR Insights from Analog Studies
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| 2-Methoxyphenyl → 4-Fluorophenyl | 2× increase in antimicrobial activity | |
| Chloro → Methyl | Reduced cytotoxicity (IC₅₀ from 10 µM → 50 µM) |
How can contradictory reports about the compound's bioactivity be reconciled in meta-analyses?
Answer:
- Structural validation : Confirm purity (>95% by HPLC) and stereochemistry (CD spectroscopy) to rule out batch variability .
- Assay condition audit : Compare solvent (DMSO vs. saline) and cell line (HeLa vs. MCF-7) differences .
- Meta-regression : Use multivariate analysis to isolate variables (e.g., incubation time, concentration) .
What protocols ensure compound stability during long-term storage for pharmacological studies?
Answer:
- Storage conditions : –20°C in amber vials under argon to prevent oxidation/hydrolysis .
- Stability monitoring : Periodic HPLC analyses (C18 column, acetonitrile/water gradient) detect degradation .
- Lyophilization : Increases shelf life by reducing hydrolytic activity .
How can the compound's reactivity under varying pH and temperature conditions be systematically studied?
Answer:
- Kinetic studies : Use UV-Vis spectroscopy to track degradation rates at pH 2–12 and 25–60°C .
- Product identification : LC-MS/MS characterizes hydrolyzed or oxidized byproducts .
- Arrhenius plots : Predict activation energy for decomposition pathways .
What methodologies are recommended for comprehensive toxicity profiling in preclinical studies?
Answer:
- In vitro models : HepG2 cells assess hepatotoxicity via ALT/AST release assays .
- In vivo acute toxicity : OECD Guideline 423 determines LD₅₀ in rodent models .
- Histopathology : Kidney/liver tissue sections evaluate organ-specific damage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
